DL-threo-Chloramphenicol-d5 is a deuterated form of the antibiotic chloramphenicol, specifically labeled with deuterium at five positions. Its chemical formula is CHClDNO, and it has a molecular weight of 328.16 g/mol. This compound is primarily utilized in research and development settings, particularly in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling, which allows for precise tracking in biological systems .
DL-threo-Chloramphenicol-d5 retains the biological activity characteristic of chloramphenicol, which includes broad-spectrum antibacterial properties. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide bond formation. Although specific data on the biological activity of DL-threo-Chloramphenicol-d5 is limited, its use in research often focuses on understanding the pharmacodynamics and pharmacokinetics of chloramphenicol derivatives .
The synthesis of DL-threo-Chloramphenicol-d5 typically involves the introduction of deuterium into the chloramphenicol structure through various methods, such as:
These methods ensure that specific hydrogen atoms are replaced with deuterium, resulting in a compound suitable for analytical applications .
DL-threo-Chloramphenicol-d5 is primarily used in:
Interaction studies involving DL-threo-Chloramphenicol-d5 often focus on its binding affinity to bacterial ribosomes compared to non-deuterated chloramphenicol. These studies help elucidate how isotopic labeling affects drug interactions at the molecular level. Additionally, research may explore its interactions with other antibiotics or compounds to assess potential synergistic effects or antagonism .
DL-threo-Chloramphenicol-d5 can be compared with several related compounds, highlighting its unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Chloramphenicol | CHClNO | Non-deuterated form; widely used antibiotic |
| D5-Chloramphenicol | CHClDNO | Labeled with one deuterium atom |
| DL-threo-Chloramphenicol | CHClNO | Racemic mixture; commonly used in clinical settings |
| Threo-Chloramphenicol | CHClNO | Stereoisomer; differing biological activity |
DL-threo-Chloramphenicol-d5's unique property lies in its isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques compared to its non-labeled counterparts .
The initial synthesis of chloramphenicol involved racemic mixtures, which laid the groundwork for later stereochemical refinements. Early methodologies, developed in the late 1940s, relied on multi-step reactions starting with 4-nitroacetophenone as a precursor. Bromination of this compound using molecular bromine in acetic acid yielded 4-nitro-α-bromoacetophenone, which was subsequently treated with hexamethylene tetramine to form an intermediate amine. Hydrolysis and acetylation steps followed, culminating in the condensation of the amine with formaldehyde to introduce a hydroxymethyl group. Reduction of the ketone moiety with aluminum isopropylate produced a secondary alcohol, and final acylation with methyl dichloroacetate yielded racemic chloramphenicol.
A parallel approach utilized cinnamic alcohol as a starting material. Hypobromous acid-mediated bromination generated 2-bromo-1-phenyl-1,3-propanediol, which was protected as a ketal using acetone. Ammonia treatment and resolution with D-tartaric acid enabled partial stereochemical control, though the process remained inefficient for large-scale production. These early routes prioritized accessibility over enantiomeric purity, resulting in racemic mixtures that required costly resolution steps to isolate the biologically active D-threo isomer.
The limitations of racemic synthesis spurred efforts to develop stereoselective methods. A pivotal advancement emerged in the 2000s with the use of enzymatic resolution and asymmetric catalysis. For example, Novozym 435 (a immobilized lipase B from Candida antarctica) was employed to hydrolyze diacetylated intermediates of chloramphenicol precursors, achieving regioselective deprotection and enhancing enantiomeric excess to >99%. This enzymatic approach reduced reliance on chiral auxiliaries and improved scalability.
Further progress was achieved through tethered aminohydroxylation, a method enabling direct installation of stereocenters. In one notable synthesis, Sharpless asymmetric dihydroxylation of 4-nitrostyrene derivatives yielded key diols with high enantioselectivity. Subsequent dichloroacetylation and functional group manipulations produced (−)-chloramphenicol with 98% enantiomeric excess. Similarly, asymmetric hydrogenation of ketone intermediates using chiral ruthenium catalysts provided access to both D-threo and L-threo diastereomers, facilitating the production of enantiopure analogues like (+)-thiamphenicol.
These methodologies not only improved efficiency but also enabled the systematic exploration of structure-activity relationships (SAR). For instance, replacing the nitro group with sulfonyl or methylsulfonyl moieties (as in thiamphenicol and florfenicol) demonstrated the impact of electronic effects on antibacterial activity.
The incorporation of stable isotopes into chloramphenicol analogues, particularly deuterium, has revolutionized pharmacokinetic studies. DL-threo-Chloramphenicol-d5, labeled with five deuterium atoms at specific positions (benzyl-D1 and ring-D4), serves as an internal standard in mass spectrometry-based assays. Its synthesis involves deuterium exchange at the benzylic position using D2O under acidic conditions, followed by catalytic deuteration of the aromatic ring.
The strategic placement of deuterium minimizes metabolic interference while retaining the compound’s physicochemical properties. For example, deuteration at the C-1 position of the propanediol backbone reduces hepatic first-pass metabolism, prolonging the half-life in vivo. This property is critical for tracing drug distribution and metabolism without altering the parent compound’s biological activity.
| Position | Isotope | Purpose |
|---|---|---|
| Benzyl (C-1) | D1 | Metabolic stability |
| Phenyl (C-2,3,5,6) | D4 | Spectral distinction in LC-MS/MS assays |
The use of deuterated standards has enabled precise quantification of chloramphenicol in complex biological matrices, such as plasma and tissue homogenates. Furthermore, isotopic labeling aids in distinguishing endogenous compounds from administered drugs, reducing background noise in analytical workflows.
The catalytic asymmetric Henry reaction represents a cornerstone methodology in the synthesis of deuterated chloramphenicol derivatives, particularly DL-threo-Chloramphenicol-d5 [9]. This reaction enables the formation of the critical syn-2-amino-1,3-diol structure unit with vicinal stereocenters, which is essential for amphenicol antibiotic synthesis [9]. The optimization of this reaction has focused on achieving excellent stereocontrol while incorporating deuterium atoms at specific positions within the molecular framework [9].
Recent developments have demonstrated that copper(II)-catalyzed aryl aldehyde Henry reactions utilizing nitroethanol as the nucleophile can achieve remarkable stereoselectivity [9]. The ligand-enabled copper catalysis system has been particularly effective in forging the challenging stereochemical requirements of chloramphenicol derivatives [9]. Optimization studies have revealed that the stereochemistry of the reaction can be precisely controlled through careful selection of chiral ligands and reaction conditions [9].
The syn-selective nature of the optimized Henry reaction is crucial for amphenicol synthesis, as it directly establishes the required threo configuration found in biologically active chloramphenicol [9]. Multistep continuous flow manipulations have been successfully implemented to achieve efficient asymmetric synthesis of this family of amphenicol antibiotics, including deuterated variants [9]. The reaction typically proceeds with excellent diastereoselectivity, often exceeding 92:8 syn/anti selectivity ratios, while maintaining high enantiomeric excess values up to 93% [35].
The development of highly effective catalyst systems has been paramount in advancing Henry reaction applications for deuterated chloramphenicol synthesis [35]. Sulfonyldiamine-copper chloride complexes have emerged as particularly effective catalysts, with binaphthyl-containing sulfonyldiamine ligands showing exceptional performance [35]. The (R,R)-diamine-(R)-binaphthyl ligand system, when combined with copper chloride and pyridine, demonstrates remarkable catalytic efficiency [35].
Reaction condition optimization has revealed that pyridine assistance significantly enhances both enantioselectivity and yield in the Henry reaction [35]. The catalyst loading optimization studies indicate that optimal performance is achieved with specific copper-to-ligand ratios, typically maintaining copper chloride concentrations that ensure complete substrate conversion while minimizing catalyst consumption [35]. Temperature control has proven critical, with optimal reaction temperatures typically ranging between ambient conditions and moderate heating, depending on the specific substrate and catalyst system employed [35].
Industrial production of deuterated chloramphenicol derivatives has increasingly focused on developing synthetic strategies that circumvent traditional chiral resolution processes [10] [12]. These approaches aim to establish chirality directly during synthesis rather than through post-synthetic separation of enantiomers, thereby improving overall process efficiency and reducing waste generation [10] [12].
The implementation of asymmetric catalytic methods represents the primary strategy for avoiding chiral resolution in industrial settings [10]. These methods enable direct access to enantiomerically pure deuterated chloramphenicol derivatives through stereoselective bond formation [10]. The economic advantages of resolution avoidance become particularly significant at industrial scales, where traditional resolution methods would require substantial quantities of resolving agents and generate significant waste streams [12].
Recent patent literature describes methods that utilize chiral catalysts in combination with deuterated starting materials to achieve both stereocontrol and isotopic incorporation in a single synthetic sequence [10]. These integrated approaches eliminate the need for separate resolution steps while maintaining the high enantiomeric purity required for pharmaceutical applications [10]. The use of readily available deuterated synthons in asymmetric catalytic processes has proven particularly effective for large-scale production [10].
Asymmetric catalytic aziridination has emerged as a viable alternative to traditional resolution methods for chloramphenicol synthesis [11]. This approach utilizes chiral catalysts prepared from triphenylborate and (R)-VAPOL ligands to achieve direct stereoselective synthesis [11]. The method enables synthesis of optically pure chloramphenicol in only four steps from para-nitrobenzaldehyde, demonstrating significant process intensification compared to resolution-based approaches [11].
Comparative studies of different chiral ligand systems have revealed that VAPOL and VANOL ligands provide superior asymmetric induction compared to alternative ligand systems such as 6,6'-diphenylVAPOL, BINOL, and BANOL [11]. The higher asymmetric induction observed with optimized ligand systems translates directly to reduced need for post-synthetic purification, further supporting industrial implementation [11]. The scalability of these asymmetric catalytic approaches has been demonstrated through successful multi-gram syntheses while maintaining high enantiomeric purity [11].
The formation of amino groups in deuterated chloramphenicol derivatives requires specialized hydrogenation reduction techniques that preserve deuterium incorporation while achieving complete nitro group reduction [10] [18]. These methods must balance reaction selectivity with isotopic integrity to maintain the desired deuteration pattern throughout the synthetic sequence [10] [18].
Catalytic hydrogenation using palladium on carbon has been extensively studied for nitro group reduction in chloramphenicol synthesis [10]. The optimization of catalyst selection has revealed that 10% palladium on carbon provides optimal balance between reaction rate and selectivity [10]. Reaction conditions typically employ moderate hydrogen pressures to ensure complete reduction while minimizing potential side reactions that could affect deuterium incorporation [10].
The development of continuous-flow synthesis methods for amino group formation has enabled more precise control over reaction conditions [18]. These flow-based approaches allow for better heat and mass transfer, resulting in more consistent reduction outcomes [18]. A chemoenzymatic strategy utilizing engineered L-threonine transaldolase has been developed to achieve high stereoselectivity in the formation of amino alcohol intermediates [18].
Recent developments in hydrogenation reduction techniques have focused on achieving optimal conditions for deuterated substrate processing [18]. The use of whole-cell biocatalysts containing engineered enzymes has demonstrated remarkable efficiency, with reported conversions of 99% and diastereomeric excess values reaching 97.7% [18]. These biocatalytic approaches offer significant advantages in terms of reaction selectivity and mild reaction conditions [18].
The optimization of reaction parameters has revealed that temperature control is critical for maintaining both reduction efficiency and deuterium retention [18]. Optimal reaction temperatures typically range between 25-50°C, depending on the specific catalyst system employed [18]. Pressure optimization studies indicate that ambient pressure conditions can be successfully employed when using optimized catalyst formulations, eliminating the need for specialized high-pressure equipment [18].
Time-space yield optimization has achieved remarkable values of 11.3 grams per liter per hour, representing the highest reported productivity for this transformation [18]. The scalability of these optimized methods has been demonstrated through gram-scale syntheses with overall yields reaching 54% across multi-step sequences [18]. The integration of reduction and deuteration steps has proven particularly effective for maintaining isotopic purity throughout the synthetic sequence [18].
The dichloroacetylation and nitration sequence represents a critical phase in deuterated chloramphenicol synthesis, requiring careful optimization to maintain both chemical yield and deuterium incorporation [16] [17]. This sequence typically involves the introduction of the dichloroacetyl group followed by nitration of the aromatic ring, with each step requiring specific conditions to preserve deuterium labeling [16] [17].
The dichloroacetylation reaction optimization has focused on achieving complete acylation while minimizing deuterium exchange [16]. Studies utilizing benzaldehyde and nitromethane as starting materials have demonstrated that the presence of chiral catalysts enables direct synthesis of the desired stereoisomer, thereby avoiding subsequent chiral resolution [16]. The reaction sequence typically begins with formation of 2-nitro-1-phenylethanol, followed by reaction with formaldehyde to generate the 1,3-propanediol framework [16].
Optimization of the dichloroacetylation step has revealed that methyl dichloroacetate serves as an effective acylating agent, providing good yields while maintaining compatibility with deuterated substrates [4]. The reaction conditions typically employ basic catalysts to facilitate the acylation process [4]. Sequential optimization studies have demonstrated that the order of operations significantly impacts overall yield and stereochemical outcome [4].
The nitration sequence optimization has focused on achieving regioselective introduction of the nitro group while preserving existing stereochemistry [16]. The use of nitric acid in combination with acetic anhydride has proven effective for achieving the desired nitration pattern [16]. Reaction temperature control is particularly critical, with optimal temperatures typically maintained below 50°C to prevent decomposition or epimerization [16].
Recent developments in nitration methodology have emphasized the importance of reaction medium optimization [16]. The use of appropriate solvent systems enables better control over reaction selectivity and yield [16]. Process optimization studies have demonstrated that careful control of reaction stoichiometry is essential for achieving complete conversion while minimizing side product formation [16].
The integration of dichloroacetylation and nitration steps into a unified synthetic sequence has enabled significant process improvements [16]. Continuous processing approaches have been investigated to improve reaction consistency and reduce processing time [16]. The optimization of these integrated sequences has achieved overall yields exceeding 70% while maintaining the required deuterium incorporation levels [16].
The comparative evaluation of enzymatic and chemical synthesis pathways for deuterated chloramphenicol derivatives reveals distinct advantages and limitations for each approach [7] [18]. Chemical synthesis methods typically offer greater flexibility in terms of reaction conditions and substrate scope, while enzymatic approaches provide superior stereoselectivity and milder reaction conditions [7] [18].
Chemical synthesis pathways have demonstrated robust scalability and reproducibility across different reaction scales [7]. These methods enable precise control over reaction parameters and can accommodate a wide range of deuterated starting materials [7]. The use of established organic synthesis methodologies provides predictable outcomes and well-understood reaction mechanisms [7]. However, chemical approaches may require multiple purification steps and can suffer from lower overall atom economy compared to enzymatic methods [7].
Enzymatic synthesis pathways offer significant advantages in terms of stereoselectivity and environmental compatibility [7] [18]. Recent developments in enzyme engineering have enabled the creation of highly active and selective biocatalysts for chloramphenicol synthesis [18]. The use of lipase-catalyzed reactions has demonstrated remarkable regioselectivity, with complete selectivity for primary hydroxyl group modification [7]. Enzymatic approaches typically operate under mild conditions that preserve deuterium incorporation and minimize side reactions [7] [18].
Table 1 presents a comparative analysis of key performance metrics for enzymatic versus chemical synthesis approaches:
| Synthesis Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Stereoselectivity | Deuterium Retention |
|---|---|---|---|---|---|
| Chemical Synthesis | 65-85 | 8-24 | 50-150 | Moderate | High |
| Enzymatic Synthesis | 80-98 | 4-12 | 25-50 | Excellent | Very High |
| Chemoenzymatic Hybrid | 75-95 | 6-16 | 30-80 | High | High |
The performance comparison reveals that enzymatic methods generally achieve higher yields and superior stereoselectivity compared to purely chemical approaches [7] [18]. The lower reaction temperatures employed in enzymatic synthesis contribute to better preservation of deuterium labeling and reduced formation of unwanted byproducts [7] [18]. Chemical methods maintain advantages in terms of reaction robustness and scalability, particularly for industrial applications requiring large-scale production [7].
Recent developments in chemoenzymatic hybrid approaches have attempted to combine the advantages of both methodologies [18]. These integrated strategies utilize enzymatic steps for stereoselective transformations while employing chemical methods for steps requiring harsh conditions or broad substrate scope [18]. The optimization of these hybrid approaches has achieved overall yields comparable to the best individual methods while maintaining the stereochemical advantages of enzymatic catalysis [18].
The interaction of DL-threo-Chloramphenicol-d5 with bacterial ribosomes occurs through specific binding sites within the 23S ribosomal RNA, primarily targeting the peptidyl transferase center [1] [2]. The structural foundation of chloramphenicol action involves two distinct binding sites: the high-affinity CAM1 site with a dissociation constant of approximately 2 μM, and the lower-affinity CAM2 site with a dissociation constant of 200 μM [3]. The primary binding site is located within the peptidyl transferase center, where chloramphenicol establishes critical interactions with nucleotides A2058, A2451, and G2447 of the 23S rRNA [4].
Structural studies have revealed that chloramphenicol binds in a hydrophobic crevice formed by nucleotides 2058 and 2059, positioned at the top of the G2057-C2611 base pair [1]. This binding configuration places the antibiotic in direct contact with essential rRNA elements that coordinate peptide bond formation. The crystallographic analysis of the Thermus thermophilus 70S ribosome complexed with chloramphenicol demonstrates that the drug occupies a position that overlaps significantly with the aminoacyl-tRNA binding site, thereby preventing proper accommodation of incoming aminoacyl-tRNA substrates [4].
Cross-linking studies using ultraviolet irradiation have identified additional modification sites at C2611/C2612 in Escherichia coli and G2084 in Halobacterium halobium, corresponding to position 2058 in Escherichia coli numbering [1]. These modifications occur at the entrance to the peptide exit tunnel, suggesting that chloramphenicol binding extends beyond the immediate peptidyl transferase center. The modification at U747 in domain II of the 23S rRNA, located approximately 4.56 Å from the primary binding site, indicates that chloramphenicol binding induces conformational changes that affect distant regions of the ribosomal RNA structure [1].
The nucleotide interactions involve both direct contact and indirect conformational effects. Chemical protection studies have confirmed that chloramphenicol binding protects specific bases from chemical modification, with the pattern of protection consistent with the observed crystallographic binding mode [4]. The coordination of a potassium ion plays a crucial role in stabilizing the chloramphenicol-ribosome complex, with mutations such as G2447A disrupting this coordination and conferring resistance [4].
The dynamics of peptidyl transferase center occupation by DL-threo-Chloramphenicol-d5 reveal a complex mechanism that extends beyond simple competitive inhibition [5] [6]. Single-molecule Förster resonance energy transfer spectroscopy studies demonstrate that chloramphenicol does not significantly alter translation dynamics until specific arrest motifs are generated in the nascent peptide chain [5]. This context-dependent mechanism challenges the traditional view of chloramphenicol as a universal inhibitor of peptide bond formation.
The occupation dynamics are characterized by repeated cycles of aminoacyl-tRNA accommodation and dissociation, termed futile accommodation cycles [5]. When chloramphenicol is bound to the peptidyl transferase center in the presence of specific nascent peptide sequences, fully accommodated aminoacyl-tRNA in the A site undergoes non-productive binding and release cycles rather than proceeding to peptidyl transfer [5]. This process results in the accumulation of translation elongation intermediates and extensive ribosome collisions within bacterial cells [2].
The peptidyl transferase center dynamics are influenced by the specific interactions between chloramphenicol and the penultimate amino acid residue of the nascent peptide [6]. Structural analysis reveals that chloramphenicol forms CH-π type interactions with alanine residues at the -1 position of the nascent peptide, with interaction energies estimated at 1.5-2.5 kcal/mol [6]. These interactions substantially increase the binding affinity of chloramphenicol to the ribosome, effectively decreasing the off-rate of the antibiotic and making it more difficult for incoming aminoacyl-tRNA to displace the drug [6].
The temporal dynamics of peptidyl transferase center occupation involve multiple conformational states of the ribosome [5]. Cryo-electron microscopy analysis of chloramphenicol-treated bacterial cells reveals the accumulation of various ribosomal intermediates, including pre-translocation states and hybrid tRNA configurations [2]. These findings suggest that chloramphenicol binding stabilizes specific ribosomal conformations that are normally transient during the translation cycle.
The inhibitory efficacy of DL-threo-Chloramphenicol-d5 varies significantly across different bacterial ribosomal variants, reflecting both structural differences in ribosomal RNA sequences and the presence of resistance mechanisms [7]. Analysis of multidrug-resistant gram-negative bacteria reveals substantial variation in chloramphenicol susceptibility, with Escherichia coli showing 83% susceptibility while Acinetobacter baumannii demonstrates only 19% susceptibility [7].
The variation in inhibitory efficacy correlates with specific mutations in the 23S rRNA that affect chloramphenicol binding [8] [9]. Resistance mutations frequently occur at positions G2447, A2451, C2452, A2503, and U2504, which are critical for either direct drug binding or coordination of the potassium ion that stabilizes the chloramphenicol-ribosome complex [4]. These mutations alter the geometry of the binding site or eliminate key contact points, thereby reducing the affinity of chloramphenicol for the ribosome.
Comparative studies across bacterial species demonstrate that gram-positive bacteria generally exhibit higher susceptibility to chloramphenicol than gram-negative bacteria [7]. This difference is attributed to variations in ribosomal RNA sequences and the presence of additional resistance mechanisms in gram-negative species, including efflux pumps and enzymatic inactivation pathways [10]. Klebsiella pneumoniae shows intermediate susceptibility at 51%, while Enterobacter species demonstrate 72% susceptibility, indicating species-specific variations in ribosomal target sensitivity [7].
The inhibitory efficacy against ribosomal variants is also influenced by the expression of chloramphenicol resistance genes, particularly those encoding chloramphenicol acetyltransferases [11]. These enzymes modify chloramphenicol through acetylation reactions, rendering the antibiotic inactive against its ribosomal target. The distribution and expression levels of these resistance genes vary among bacterial species, contributing to the observed differences in susceptibility patterns [7].
Structure-activity relationship studies of amino acid-modified chloramphenicol analogues reveal complex relationships between chemical structure and biological activity [12] [13]. The L-histidyl analogue of chloramphenicol demonstrates binding affinity that exceeds the parent compound by 10-fold, yet paradoxically exhibits reduced inhibitory activity against protein synthesis [12]. This dissociation between binding affinity and inhibitory potency suggests that optimal ribosomal binding does not necessarily correlate with enhanced antibacterial activity.
Peptide-conjugated chloramphenicol derivatives, including the decapeptide VFFYM-MYFFV-CAMA, exhibit dual mechanisms of action targeting both the peptidyl transferase center and the ribosomal exit tunnel [14]. These compounds demonstrate reduced peptidyl transferase inhibition compared to chloramphenicol alone but show enhanced activity against longer peptide synthesis, indicating that the peptide moiety contributes additional inhibitory effects through tunnel occupation [14]. The RAW-CAMA tripeptide conjugate shows the highest ribosome binding affinity among tested analogues, forming specific interactions with A2062 and G2505 through π-interactions involving arginine and tryptophan residues [15].
Chloramphenicol succinate peptide conjugates demonstrate varied structure-activity relationships depending on the amino acid composition [13]. Dipeptide conjugates such as CAMsu-GG show high antimicrobial activity with minimum inhibitory concentrations ranging from 20-200 μM, while maintaining reduced cytotoxicity compared to the parent compound [13]. The incorporation of D-amino acid residues generally enhances prodrug activity compared to L-amino acid analogues, suggesting stereochemical preferences in the activation mechanisms [13].
The structural modifications involving the primary hydroxyl group of chloramphenicol through derivatization with basic amino acids result in new pharmacophores with enhanced antimicrobial activity [16]. Carbamate-linked derivatives show superior activity compared to amide- or triazole-bridged compounds, indicating that the linker chemistry significantly influences biological activity [16]. These modifications alter the physicochemical properties of the compounds, affecting both ribosomal binding and cellular uptake characteristics.